N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-28-16-5-3-15(4-6-16)25-8-9-26-20(25)23-24-21(26)31-13-19(27)22-14-2-7-17-18(12-14)30-11-10-29-17/h2-7,12H,8-11,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXXMNVXHKKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H17N3O4S2
- Molecular Weight : 391.5 g/mol
- IUPAC Name : this compound
This compound features a dioxin moiety linked to an imidazo[2,1-c][1,2,4]triazole ring via a thioether linkage.
Antiviral Activity
Research has indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit antiviral properties. A study assessed the anti-Tobacco Mosaic Virus (TMV) activity of various derivatives. The compound demonstrated notable antiviral activity compared to standard antiviral agents such as ribavirin. Specifically, it was found that derivatives like 6t (with the dioxin structure) showed greater than 40% inactivation of TMV at concentrations of 500 mg/L (Table 1).
| Compound | Concentration (mg/L) | Inactivation (%) |
|---|---|---|
| 6t | 500 | >40 |
| Ribavirin | 500 | Reference |
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Preliminary studies suggest that it may influence neurotransmitter systems and pathways related to mood regulation and cognitive function. The structural features of the compound allow for interactions with serotonin and dopamine receptors, which are critical in treating mood disorders and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics. The presence of the dioxin ring enhances its reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-N-(2-hydroxybenzyl)-N-methylacetamide | Hydroxybenzyl group | Neuroprotective effects |
| 4-(Phenylthio)aniline | Thioether linkage | Antimicrobial activity |
| N-(2-hydroxyphenyl)acetamide | Acetamide group | Analgesic effects |
This table illustrates how variations in structure can lead to different biological activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and bioactivity of compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin). For instance:
- Antiviral Study : A series of derivatives were tested against TMV; compounds with electron-withdrawing groups showed enhanced activity.
- Neuroprotective Investigation : Research indicated that modifications in the dioxin structure could improve interactions with neurotransmitter receptors.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral activities of compounds containing the imidazo[2,1-c][1,2,4]triazole moiety. These compounds have shown efficacy against Tobacco Mosaic Virus (TMV), with certain derivatives exhibiting over 40% inactivation at specific concentrations . The structure–activity relationship (SAR) indicates that modifications on the benzene ring significantly influence antiviral potency.
Enzyme Inhibition
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide has been identified as a selective inhibitor of cathepsin X. This enzyme plays a critical role in various pathological conditions; thus, inhibiting its activity could have therapeutic implications for diseases involving excessive cathepsin activity . The compound's binding affinity and selectivity were enhanced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin substituent.
Therapeutic Potential
The compound's unique structural features suggest potential applications in treating various diseases:
- Type 2 Diabetes Mellitus (T2DM) : Screening against enzymes like α-glucosidase indicates that derivatives of this compound may possess antidiabetic properties by modulating carbohydrate metabolism .
- Alzheimer's Disease (AD) : Acetylcholinesterase inhibition studies suggest that these compounds could be beneficial in managing Alzheimer's disease by enhancing cholinergic transmission .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies focusing on the bioactivity and therapeutic potential of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one can be compared to the following analogs:
Structural Analogs
Crystallographic and Computational Insights
Crystallography :
- Tools like SHELX () and Mercury () enable precise determination of the target compound’s crystal packing and intermolecular interactions. For example, the fluorophenyl group participates in C–H···F interactions, stabilizing the lattice .
- In contrast, methylpiperazine derivatives () lack strong halogen-based interactions, leading to less dense packing.
Solubility and Stability :
- The trifluoroacetate salt () shows ~10-fold higher aqueous solubility than the free base form of the target compound, critical for formulation .
- The methoxy-substituted analog () has a melting point of 187–190°C (similar to methylpiperazine derivatives in ), suggesting comparable thermal stability .
Q & A
Q. What synthetic routes and purification methods are effective for preparing this compound?
The compound can be synthesized via multi-step heterocyclization reactions. Key steps include:
- Thioamide intermediate formation : Reacting isothiocyanates with hydrazides in ethanol under reflux, followed by acid-mediated cyclization (e.g., concentrated H₂SO₄ at 293–298 K for 24 hours) .
- Purification : Co-crystallization techniques or solvent-based recrystallization (e.g., ethanol or acetic acid) to isolate intermediates and final products. TLC (chloroform:acetone = 3:1) is critical for monitoring reaction progress .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
A combination of methods is required:
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, S-H at ~1130 cm⁻¹) and tautomeric equilibria .
- ¹H/¹³C NMR : Confirm proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.8–7.2 ppm) and stereochemistry .
- Mass spectrometry : Verify molecular weight (e.g., FAB-MS for [M+H]⁺ peaks) .
Q. What factors influence the stability of this compound during storage?
Stability depends on:
- Temperature : Storage at 2–8°C to prevent thermal degradation .
- Moisture : Use desiccants to avoid hydrolysis of the thioacetamide moiety.
- Light : Protect from UV exposure to prevent photochemical decomposition of the benzodioxin ring .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis pathways?
Quantum chemical calculations (e.g., DFT) and AI-driven tools enable:
- Reaction path searches : Simulate intermediates and transition states to identify energetically favorable pathways .
- Condition optimization : Machine learning models (e.g., SwissADME) predict solvent effects, reaction yields, and byproduct formation .
- Tautomer analysis : Computational IR/NMR spectra resolve ambiguities in experimental data (e.g., thione-thiol equilibria) .
Q. How can contradictions in reported synthetic yields be resolved?
Systematic approaches include:
- Factorial design : Vary parameters (e.g., temperature, reactant ratios) to identify critical factors. For example, extended heating durations may improve cyclization but risk side reactions .
- Cross-validation : Compare spectroscopic data (e.g., X-ray crystallography for co-crystals) to confirm structural consistency across studies .
- Reproducibility protocols : Standardize purification steps (e.g., sulfuric acid quenching vs. ice-water precipitation) to minimize variability .
Q. What experimental designs elucidate the biological activity of this compound?
- In vitro assays : Screen for antimicrobial or antioxidant activity using reference standards (e.g., celecoxib for COX-2 inhibition comparisons) .
- Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy vs. ethoxy groups) to correlate lipophilicity (logP) with bioactivity .
- Kinetic studies : Use HPLC or LC-MS to monitor metabolic stability in simulated biological fluids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
